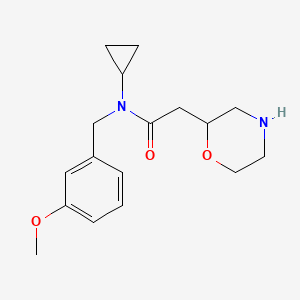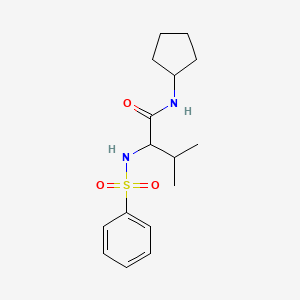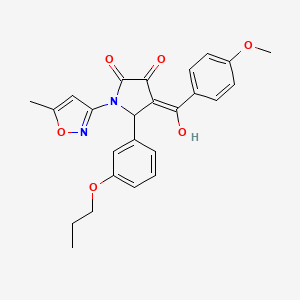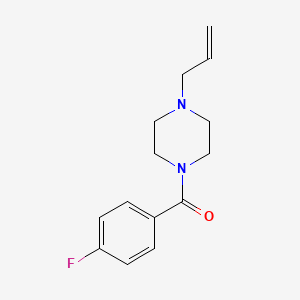
N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been the subject of numerous scientific studies due to its potential as a cancer treatment.
Wirkmechanismus
N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in the death of cancer cells.
Biochemical and physiological effects:
Studies have shown that N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide has a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in cell cycle regulation and DNA repair. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, there are also limitations to its use in lab experiments. N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide is a relatively new drug, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are numerous future directions for research on N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide. One area of interest is the development of combination therapies that incorporate N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide with other cancer drugs. In addition, researchers are exploring the use of N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide in combination with immunotherapy to enhance the immune response against cancer cells. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from treatment with N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide. Overall, the potential of N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide as a cancer treatment continues to be an active area of research.
Synthesemethoden
N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide is synthesized through a multi-step process that involves the reaction of several reagents, including cyclopropylamine, 3-methoxybenzaldehyde, and morpholine. The final product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide has been extensively studied for its potential as a cancer treatment. It has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In addition, it has been found to be particularly effective against cancer cells with mutations in the TP53 gene.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-morpholin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-4-2-3-13(9-15)12-19(14-5-6-14)17(20)10-16-11-18-7-8-22-16/h2-4,9,14,16,18H,5-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWIXVLYJNJHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CC2)C(=O)CC3CNCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)
![2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5305413.png)



![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5305456.png)
![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)
![4-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5305486.png)
amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid](/img/structure/B5305501.png)
![3-(5-{[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5305510.png)
![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxamide](/img/structure/B5305512.png)